Ethyl 2-methylthiazole-4-carboxylate
Overview
Description
Ethyl 2-methylthiazole-4-carboxylate is a chemical compound with the molecular formula C7H9NO2S . It has a molecular weight of 171.22 g/mol . This compound is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of Ethyl 2-methylthiazole-4-carboxylate involves a solution of the compound (5.0 g, 29 mmol), N-bromosuccinimide (6.2 g, 35 mmol) and azo-bis- (isobutyronitrile) (480 mg, 2.9 mmol) in carbon tetrachloride (150 ml). This mixture is heated at reflux for 18 hours, then filtered and reduced. The yield of the product, ethyl 2-bromomethylthiazole-4-carboxylate, is 44%.Molecular Structure Analysis
The molecular structure of Ethyl 2-methylthiazole-4-carboxylate is represented by the SMILES stringCCOC(=O)c1csc(C)n1
. The InChI key for this compound is QWWPUBQHZFHZSF-UHFFFAOYSA-N
. Chemical Reactions Analysis
The chemical reaction involved in the synthesis of Ethyl 2-methylthiazole-4-carboxylate includes the reaction of the compound with N-bromosuccinimide and azo-bis- (isobutyronitrile) in carbon tetrachloride. The product of this reaction is ethyl 2-bromomethylthiazole-4-carboxylate.Physical And Chemical Properties Analysis
Ethyl 2-methylthiazole-4-carboxylate is a solid substance with a melting point of 54-58 °C .Scientific Research Applications
Antimicrobial Activity
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related derivative of ethyl 2-methylthiazole-4-carboxylate, has been studied for its antimicrobial activities. Derivatives of this compound have shown effectiveness against various strains of bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings were supported by 3D-QSAR analysis, which provides a structural basis for understanding the antimicrobial activity of these compounds (Desai, Bhatt, & Joshi, 2019).
Diagnostic Applications
Ethyl 2-methylthiazole-4-carboxylate derivatives have been utilized in the development of fluorescent probes for detecting biothiols, which are critical in various physiological processes. For instance, ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate has been designed as a colorimetric and ratiometric fluorescent probe. This probe demonstrated a significant increase in fluorescence intensity upon interaction with biothiols like cysteine, homocysteine, and glutathione, indicating its potential for applications in analytical chemistry and diagnostics (Wang et al., 2017).
Synthesis and Chemical Modifications
The synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates has been explored through various methods. A notable advancement is a one-pot synthesis procedure that offers an efficient and practical approach to obtain these compounds. This method leverages commercially available materials and mild reaction conditions, highlighting its potential for industrial-scale production (Meng et al., 2014).
Antitumor Activity
Ethyl 2-substituted-aminothiazole-4-carboxylate analogs, which include derivatives of ethyl 2-methylthiazole-4-carboxylate, have shown promising results in in vitro antitumor activity tests. These compounds were evaluated against various human tumor cell lines, with some derivatives displaying significant anticancer activity. This suggests the potential of ethyl 2-methylthiazole-4-carboxylate derivatives in the development of new anticancer drugs (El-Subbagh, Abadi, & Lehmann, 1999).
Safety and Hazards
Ethyl 2-methylthiazole-4-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a non-combustible solid .
Relevant Papers The paper titled “Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates” discusses a new and practical one-pot procedure for the synthesis of several 2-substitued-4-methylthiazole-5-carboxylates from commercially available starting materials . Another paper titled “Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking” discusses the design and synthesis of ethyl-2-aminothiazole-4-carboxylate Schiff bases .
properties
IUPAC Name |
ethyl 2-methyl-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-11-5(2)8-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWPUBQHZFHZSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303668 | |
Record name | Ethyl 2-methylthiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methylthiazole-4-carboxylate | |
CAS RN |
6436-59-5 | |
Record name | 6436-59-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-methylthiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-methyl-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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